molecular formula C10H11NO2 B13447163 4-(2-Carboxy-trans-ethenyl)benzylamine

4-(2-Carboxy-trans-ethenyl)benzylamine

Cat. No.: B13447163
M. Wt: 177.20 g/mol
InChI Key: PFLNNPDZFNVJFF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Carboxy-trans-ethenyl)benzylamine is an organic compound that features a benzylamine group attached to a carboxy-trans-ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxy-trans-ethenyl)benzylamine typically involves multi-step organic reactions. One common method is the reduction of nitriles or amides to amines. For instance, starting from a carboxylic acid derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to facilitate the conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxy-trans-ethenyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(2-Carboxy-trans-ethenyl)benzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-(2-Carboxy-trans-ethenyl)benzylamine exerts its effects involves interactions with specific molecular targets and pathways. The benzylamine group can interact with enzymes and receptors, influencing various biochemical processes. The carboxy-trans-ethenyl moiety may also play a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Carboxy-trans-ethenyl)aniline: Similar structure but with an aniline group instead of benzylamine.

    4-(2-Carboxy-trans-ethenyl)phenol: Contains a phenol group instead of benzylamine.

    4-(2-Carboxy-trans-ethenyl)benzoic acid: Features a carboxylic acid group instead of benzylamine.

Uniqueness

4-(2-Carboxy-trans-ethenyl)benzylamine is unique due to the presence of both a benzylamine group and a carboxy-trans-ethenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(E)-3-[4-(aminomethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H11NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,7,11H2,(H,12,13)/b6-5+

InChI Key

PFLNNPDZFNVJFF-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1CN)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1CN)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.